molecular formula C26H18FN5O B15009666 5-amino-3-[(Z)-1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B15009666
M. Wt: 435.5 g/mol
InChI Key: VOTJWFDFKFBRKE-DEDYPNTBSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps. One common method involves the reaction of a diazonium salt with ethyl cyanoacetate under organic solvent conditions. This is followed by a series of reactions including nucleophilic addition and cyclization .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for analysis .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like potassium permanganate.

    Reduction: Can be reduced using agents such as lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials with unique properties .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease pathways .

Medicine

Medically, this compound is being explored for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and inflammation .

Industry

In industry, this compound is used in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. It binds to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-[(1Z)-1-CYANO-2-{3-[(2-FLUOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H18FN5O

Molecular Weight

435.5 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[3-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C26H18FN5O/c27-24-12-5-4-8-19(24)17-33-22-11-6-7-18(14-22)13-20(15-28)25-23(16-29)26(30)32(31-25)21-9-2-1-3-10-21/h1-14H,17,30H2/b20-13+

InChI Key

VOTJWFDFKFBRKE-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4F)C#N)C#N)N

Origin of Product

United States

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